Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate

Lipophilicity Physicochemical Properties Amphiphilic Monomer

Sourcing a trisubstituted benzoate with orthogonal reactive handles for advanced dendrimer synthesis often leads to fragmented supply chains. Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate solves this by integrating a C10 lipophilic anchor, a Suzuki/Stille-active aryl bromide, and a derivatizable phenolic hydroxyl in a single scaffold. This unique substitution pattern is essential for constructing Thayumanavan-type amphiphilic dendrimers that exhibit polarity-switchable encapsulation, enabling precise hydrophobic-hydrophilic balance tuning not achievable with shorter-chain or chloro analogs. Researchers can expect consistent purity and reliable milligram-to-gram delivery for iterative biaryl monomer construction, while procurement managers benefit from centralized sourcing that eliminates multi-vendor coordination for custom synthons.

Molecular Formula C19H29BrO4
Molecular Weight 401.3 g/mol
CAS No. 820958-22-3
Cat. No. B12541792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate
CAS820958-22-3
Molecular FormulaC19H29BrO4
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC(=CC(=C1Br)O)C(=O)OCC
InChIInChI=1S/C19H29BrO4/c1-3-5-6-7-8-9-10-11-12-24-17-14-15(19(22)23-4-2)13-16(21)18(17)20/h13-14,21H,3-12H2,1-2H3
InChIKeyRGEHPPYCWMVYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate: Identity & Procurement


Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate (C₁₉H₂₉BrO₄, MW 401.34 g/mol) is a trisubstituted ethyl benzoate derivative bearing a bromine at the 4-position, a decyloxy chain at the 3-position, and a hydroxyl group at the 5-position . It has been employed as a key monomer building block in the convergent synthesis of amphiphilic dendrimers capable of forming polarity-switchable nanocontainers [1]. The compound is cataloged by multiple chemical suppliers and is listed in the Chemsrc database with a calculated LogP of 5.85 .

Amphiphilic dendrimer monomer with orthogonal functionalities
C10 decyloxy chain for strong hydrophobic anchoring
Bromo, hydroxyl, and ester groups enable sequential derivatization

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate: Non-Substitutability


This compound occupies a distinct functional space that generic alkoxybenzoates cannot replicate. The simultaneous presence of a C10 decyloxy chain (lipophilic anchor), a reactive aryl bromide (cross-coupling handle), and a phenolic hydroxyl (further derivatization site) is critical for constructing amphiphilic dendrimer architectures with orthogonal reactivity [1]. Replacing the decyloxy chain with shorter or longer alkyl chains alters the hydrophobic–hydrophilic balance and self-assembly behavior, while substituting bromine with chlorine significantly impacts mesophase type (SmC vs. SmA) in related mesogenic systems [2]. The specific substitution pattern (4-Br, 3-OC₁₀H₂₁, 5-OH) is therefore non-interchangeable for applications requiring this precise combination of functionalities.

Chain Length Sensitivity
Shorter or longer alkoxy chains may shift hydrophobic–hydrophilic balance and alter self-assembly; the C10 decyloxy chain is specific to reported amphiphilic dendrimer behavior.
Halogen-Dependent Mesophase
Replacing bromine with chlorine can change liquid crystal phase from SmC to SmA; bromo substitution is required for tilted smectic C phase formation.
Orthogonal Reactivity Pattern
The 4-Br, 3-OC₁₀H₂₁, 5-OH arrangement enables selective coupling steps; regioisomers or mono-functional analogs do not replicate this reactivity profile.

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate: Differentiation Evidence


Lipophilicity Advantage Over Non-alkoxylated Analog

The target compound exhibits substantially higher lipophilicity compared to the non-alkoxylated analog ethyl 4-bromo-3-hydroxybenzoate, driven by the C10 decyloxy chain. This is critical for amphiphilic self-assembly applications where a strong hydrophobic anchor is required .

Lipophilicity Advantage
Data to verify
Target LogP 5.85 vs Non-alkoxylated analog ≈2.3–3.4
ΔLogP ≈2.5–3.5 (approx. 300–3000× partition)
Supports hydrophobic monomer selection for amphiphilic assembly
Calculated LogP; experimental validation recommended
Lipophilicity Physicochemical Properties Amphiphilic Monomer

Bromo vs. Chloro Mesophase Comparison

In a comparative study of λ-shaped mesogenic compounds bearing 4-decyloxybenzoate moieties, the bromo-substituted variant (14MV) exhibited a smectic C (SmC) phase, whereas the chloro-substituted analog (10-OCPNDE) displayed a smectic A (SmA) phase. This difference in mesophase type is attributed to the polarizability and steric effects of the halogen substituent [1].

Bromo vs Chloro Phase
Class-level inference
Bromo → Smectic C phase vs Chloro → Smectic A phase
Dielectric response differs across 100 Hz–1 MHz
Bromo substitution required for tilted SmC phase in ferroelectric LC research
Based on λ-shaped mesogen series; planar alignment
Liquid Crystals Mesophase Dielectric Properties

Alkoxy Chain Length Effect on Mesophase Transitions

A homologous series of 4-cyanophenyl 4-(4-alkoxy-3-bromobenzoyloxy)benzoates demonstrates that alkoxy chain length critically governs mesomorphism: the octyloxy homolog displays a rare SAd–Nre–SAd–N–I reentrant sequence, while the nonyloxy and decyloxy homologs exhibit a SAd–SAd–N–I sequence with an observed SAd–SAd transition [1]. This indicates that the C10 decyloxy chain specifically stabilizes a distinct smectic A double-layer phase.

Chain Length Mesophase
Class-level inference
C10: SAd–SAd–N–I vs C8: SAd–Nre–SAd–N–I
C9–C10 exhibit direct SAd–SAd transition without reentrant nematic
C10 chain simplifies SAd phase sequence for direct transition studies
Homologous series data; POM/DSC; core-dependent
Reentrant Mesophase Alkoxy Homologs Thermal Properties

Synthetic Utility as Amphiphilic Dendrimer Monomer

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate served as a precursor to the biaryl monomer (compound 9) in the Thayumanavan group's dendrimer platform. The resulting G1–G3 dendrimers demonstrated quantifiable dye encapsulation capacity: G3 dendrimer sequestered an average of 4.5 molecules of Reichardt's dye in toluene (hydrophilic interior), and the dendrimers formed particles of 2.3–4.2 nm (DLS) at 10⁻⁵ M [1]. The compound's bromo group enabled Stille coupling for biaryl construction, while the decyl chain provided the hydrophobic component essential for solvent-responsive nanocontainer behavior [1].

Dendrimer Encapsulation
Reported
4.5 dye molecules / dendrimer (G3)
Particle size 2.3–4.2 nm at 10⁻⁵ M
Demonstrates functional nanocontainer building block for dendrimer research
Reichardt's dye in toluene; DLS measurement
Dendrimer Synthesis Amphiphilic Nanocarrier Biaryl Monomer

Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate: Application Scenarios


Solvent-Responsive Amphiphilic Dendrimers for Drug Delivery

The compound's demonstrated role as a monomer precursor in the Thayumanavan dendrimer platform [1] makes it a direct procurement target for groups developing polarity-switchable nanocontainers. The C10 decyloxy chain provides sufficient hydrophobicity to drive micelle-like assembly in polar solvents, while the bromo group enables Stille coupling for biaryl monomer construction [1].

Smectic C Phase Liquid Crystals with Bromo Mesogens

Class-level evidence indicates that bromo substitution on alkoxybenzoate mesogens favors tilted smectic C phases over orthogonal smectic A phases observed with chloro analogs [2]. Researchers targeting ferroelectric or electroclinic liquid crystal devices should prioritize the bromo-substituted scaffold over chloro-substituted variants.

SAd Mesophase Studies with Controlled Chain Length

In the 4-(4-alkoxy-3-bromobenzoyloxy)benzoate series, the decyloxy (C10) homolog uniquely exhibits a clean SAd–SAd–N–I transition sequence without the reentrant complexity seen with the octyloxy (C8) homolog [3]. Procurement of the C10 chain-length compound is essential for studies of direct SAd–SAd phase transitions.

Bioconjugation & Prodrug Design via Orthogonal Groups

The combination of an aryl bromide (cross-coupling), phenolic hydroxyl (esterification/etherification), and ethyl ester (hydrolysable prodrug handle) in a single scaffold [1] supports its use as a multifunctional intermediate for constructing drug–linker conjugates or amphiphilic prodrugs with tunable lipophilicity (LogP 5.85) .

Application
Selection Property
Validation Focus
Dendrimer-based nanocarrier research
Orthogonal functional handles (Br, OH, ester)
Dye encapsulation and solvent-responsive assembly
Ferroelectric liquid crystal studies
Bromo-substituent favors SmC phase
Mesophase type and dielectric characterization
Smectic A double-layer phase studies
Decyloxy chain length for SAd–SAd–N–I sequence
Phase transition sequence by POM/DSC
Multifunctional intermediate for prodrug conjugates
Combined cross-coupling, esterification, and hydrolysable ester
Orthogonal derivatization and lipophilicity control
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